
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the stereoselective synthesis using Evans chemistry. The process includes an aldol reaction between a silyl-protected aldehyde and a dibutylboron enolate derived from chloroacetyloxazolidinone. The intermediate is then subjected to dechlorination using zinc dust and glacial acetic acid, followed by silylation and removal of the chiral auxiliary .
Industrial Production Methods
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the amino group may yield an amine.
科学研究应用
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to amino acid metabolism and protein synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxy and methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .
相似化合物的比较
Similar Compounds
Similar compounds include other amino acids with hydroxy and methyl groups attached to the phenyl ring, such as tyrosine and phenylalanine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid lies in its specific stereochemistry and the presence of both hydroxy and methyl groups on the phenyl ring. This combination of functional groups and stereochemistry can result in distinct biological activities and chemical reactivity compared to other similar compounds .
生物活性
(3S)-3-Amino-3-(3-hydroxy-6-methylphenyl)propanoic acid, also known as a derivative of phenylalanine, has garnered attention in recent research due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features an amino acid backbone with a hydroxylated aromatic side chain. This configuration is crucial for its interaction with biological targets. The presence of the hydroxyl group enhances its solubility and potential reactivity with various biomolecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The mechanism involves:
- Hydrogen Bonding : The amino and hydroxyl groups can form hydrogen bonds with target proteins, influencing their conformation and activity.
- Hydrophobic Interactions : The aromatic ring facilitates interactions with hydrophobic pockets in proteins, which can modulate enzymatic functions and receptor activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties against multidrug-resistant pathogens. For instance, compounds derived from this structure have shown effectiveness against:
- Gram-positive bacteria : Including strains like Staphylococcus aureus.
- Gram-negative bacteria : Such as Escherichia coli and Klebsiella pneumoniae.
A notable study reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL against resistant strains, indicating strong potential for therapeutic applications in treating infections caused by ESKAPE pathogens .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies revealed that certain derivatives possess IC50 values below 100 µM against breast (MDA-MB-231) and prostate (PC3) cancer cell lines, suggesting promising anticancer activity .
Case Studies
- Antimicrobial Efficacy : A study synthesized several derivatives of (3S)-3-amino-3-(4-hydroxyphenyl)propanoic acid, which were screened against ESKAPE pathogens. The results indicated that specific modifications to the side chain significantly enhanced antimicrobial activity, with some derivatives showing MIC values comparable to established antibiotics .
- Cytotoxicity Assessment : In a comparative study involving various amino acid derivatives, it was found that the presence of the hydroxyl group was crucial for enhancing cytotoxicity against cancer cells. Derivatives exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting their potential for targeted cancer therapy .
Data Summary
| Biological Activity | Target Organisms/Cells | MIC/IC50 Values |
|---|---|---|
| Antimicrobial | E. coli, K. pneumoniae | 32 µg/mL |
| Anticancer | MDA-MB-231, PC3 | < 100 µM |
属性
分子式 |
C10H13NO3 |
|---|---|
分子量 |
195.21 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(5-hydroxy-2-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6-2-3-7(12)4-8(6)9(11)5-10(13)14/h2-4,9,12H,5,11H2,1H3,(H,13,14)/t9-/m0/s1 |
InChI 键 |
SIUDLZDMAFBXMH-VIFPVBQESA-N |
手性 SMILES |
CC1=C(C=C(C=C1)O)[C@H](CC(=O)O)N |
规范 SMILES |
CC1=C(C=C(C=C1)O)C(CC(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















